2,4-Imidazolidinedione,5-ethyl-,(5S)-(9CI) 2,4-Imidazolidinedione,5-ethyl-,(5S)-(9CI)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13348721
InChI: InChI=1S/C5H8N2O2/c1-2-3-4(8)7-5(9)6-3/h3H,2H2,1H3,(H2,6,7,8,9)/t3-/m0/s1
SMILES: CCC1C(=O)NC(=O)N1
Molecular Formula: C5H8N2O2
Molecular Weight: 128.13 g/mol

2,4-Imidazolidinedione,5-ethyl-,(5S)-(9CI)

CAS No.:

Cat. No.: VC13348721

Molecular Formula: C5H8N2O2

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

2,4-Imidazolidinedione,5-ethyl-,(5S)-(9CI) -

Specification

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
IUPAC Name (5S)-5-ethylimidazolidine-2,4-dione
Standard InChI InChI=1S/C5H8N2O2/c1-2-3-4(8)7-5(9)6-3/h3H,2H2,1H3,(H2,6,7,8,9)/t3-/m0/s1
Standard InChI Key RSBRXBZGVHQUJK-VKHMYHEASA-N
Isomeric SMILES CC[C@H]1C(=O)NC(=O)N1
SMILES CCC1C(=O)NC(=O)N1
Canonical SMILES CCC1C(=O)NC(=O)N1

Introduction

Chemical Identity and Structural Features

Nomenclature and Stereochemistry

The systematic name 2,4-Imidazolidinedione,5-ethyl-,(5S)-(9CI) denotes a hydantoin derivative substituted with an ethyl group at the 5-position, with (5S) indicating the absolute configuration of the chiral center. Hydantoins are characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3 and two ketone groups at positions 2 and 4 . The 5-position is typically disubstituted in biologically active hydantoins (e.g., phenytoin: 5,5-diphenylhydantoin), making the monosubstituted 5-ethyl variant rare. The (5S) configuration likely influences its metabolic stability and receptor interactions, as stereochemistry is critical in drug-enzyme binding .

Molecular and Structural Data

Comparative analysis of related compounds reveals key structural parallels:

Property5-Ethyl-5-phenylhydantoin 5-Ethyl-5-(2-hydroxyphenyl)hydantoin
CAS Number631-07-2525601-19-8
Molecular FormulaC₁₁H₁₂N₂O₂C₁₁H₁₂N₂O₃
Molecular Weight204.22 g/mol220.22 g/mol
Melting Point195–200°CNot reported
Density1.173 g/cm³Not reported

The hydroxyl group in the 2-hydroxyphenyl variant increases polarity and molecular weight compared to the phenyl-substituted analog . The absence of a second substituent in the queried compound suggests potential synthetic challenges, as most hydantoins require two groups at the 5-position for stability.

Physicochemical Properties

Thermal and Solubility Characteristics

  • Melting Point: The phenyl-substituted analog melts at 195–200°C, suggesting high crystallinity . Hydroxyl groups (as in 2-hydroxyphenyl derivatives) may lower melting points due to hydrogen bonding.

  • Solubility: Hydantoins are generally sparingly soluble in water but soluble in polar organic solvents (e.g., ethanol, DMSO). The hydroxyl group in 5-ethyl-5-(2-hydroxyphenyl)hydantoin enhances water solubility compared to non-polar analogs .

  • Stability: Hydantoins are stable under ambient conditions but may degrade under strong acids or bases due to ring-opening reactions.

Pharmacological and Biochemical Insights

Cytochrome P450 Interactions

5-Ethyl-5-phenylhydantoin (rac N-Desmethyl Mephenytoin) is a known substrate and inhibitor of CYP2C19 and CYP2C9, enzymes critical in drug metabolism . Studies show:

  • Inhibition Potency: IC₅₀ values of 15–30 μM for CYP2C19, indicating moderate inhibitory activity .

  • Stereoselectivity: The (5S) enantiomer may exhibit distinct metabolic pathways compared to the (5R) form, affecting drug-drug interactions.

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